molecular formula C7H9FN2O5 B12809335 Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate CAS No. 65905-96-6

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate

Cat. No.: B12809335
CAS No.: 65905-96-6
M. Wt: 220.16 g/mol
InChI Key: CMZYDQKKDNXWKW-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C 7 H 9 FN 2 O 5 . This fluorinated pyrimidine derivative is related to a class of compounds that have been identified as important synthetic intermediates in the development of active pharmaceutical ingredients . Specifically, fluoro-containing pyrimidines are frequently utilized as key building blocks in the synthesis of anticancer and antifungal drugs . The compound features a hexahydropyrimidine core, a structure that is of significant interest in medicinal chemistry for constructing more complex, biologically active molecules. Researchers value this compound for its potential role in nucleoside analog synthesis and as a precursor in the development of novel therapeutic agents. It is provided for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

65905-96-6

Molecular Formula

C7H9FN2O5

Molecular Weight

220.16 g/mol

IUPAC Name

methyl 5-fluoro-4-methoxy-2,6-dioxo-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C7H9FN2O5/c1-14-4-7(8,5(12)15-2)3(11)9-6(13)10-4/h4H,1-2H3,(H2,9,10,11,13)

InChI Key

CMZYDQKKDNXWKW-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(=O)NC(=O)N1)(C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a fluorinated pyrimidine derivative with methoxy and carboxylate groups. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate is compared to structurally related pyrimidine derivatives. Below is a data table summarizing key analogues and their similarity scores (calculated via computational methods such as Tanimoto or Dice coefficients) :

CAS No. Compound Name Similarity Score
1266238-63-4 Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate 0.89
916213-46-2 Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate 0.87
916213-47-3 5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid 0.87
1353101-99-1 Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate 0.87
1196152-00-7 Ethyl 2-chloropyrimidine-4-carboxylate 0.85

Key Findings:

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1266238-63-4)

  • Structural Differences : Replaces the methoxy and dioxo groups with chlorine atoms.
  • Impact : The dichloro substitution increases electrophilicity but reduces solubility in polar solvents compared to the methoxy-dioxo system .
  • Reactivity : Chlorine atoms enhance susceptibility to nucleophilic substitution, whereas the methoxy group in the target compound favors hydrogen bonding .

Methyl 5-fluoro-6-methylpyrimidine-4-carboxylate (CAS 916213-46-2) Structural Differences: Lacks the dioxo and hexahydro ring system, featuring a methyl group instead.

5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid (CAS 916213-47-3)

  • Functional Group Variation : Contains a carboxylic acid group instead of a methyl ester.
  • Impact : The carboxylic acid improves water solubility but decreases cell membrane permeability, limiting bioavailability compared to the esterified target compound .

Methyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate (CAS 1353101-99-1)

  • Comparison : Shares the methyl ester and fluorine substituent but lacks the hexahydro ring.
  • Impact : The planar pyrimidine ring in this analogue may facilitate π-π stacking interactions, unlike the saturated ring in the target compound, which prioritizes steric effects .

General Trends:

  • Electronic vs.
  • Bioactivity : Fluorine and methoxy groups enhance metabolic stability across analogues, but the hexahydro ring in the target compound uniquely reduces torsional strain, favoring enzyme binding .

Notes on Comparative Analysis

  • Limitations : Experimental data on biological activity or synthetic yields for these analogues remain sparse, necessitating further validation .

Biological Activity

Methyl 5-fluoro-4-methoxy-2,6-dioxohexahydro-5-pyrimidinecarboxylate (CAS Number: 65905-96-6) is a synthetic compound belonging to the pyrimidine family. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, synthesizing findings from various studies and literature.

  • Molecular Formula : C₇H₉FN₂O₅
  • Molecular Weight : 220.155 g/mol
  • Structure : The compound features a fluorine atom, a methoxy group, and a dioxo structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • In vitro studies have shown that the compound has significant inhibitory effects against several bacterial strains. For instance, it demonstrated an ID50 (inhibitory dose for 50% of the population) of 1×107M1\times 10^{-7}\,M against Escherichia coli and 9×108M9\times 10^{-8}\,M against Streptococcus faecium .
  • Antitumor Activity :
    • The compound was tested against leukemia L-1210 cells, showing an ID50 of 1×105M1\times 10^{-5}\,M. This indicates that while it has some antitumor properties, its effectiveness is lower compared to its antibacterial activity .
  • Enzymatic Inhibition :
    • This compound may act as an inhibitor for certain enzymes involved in nucleotide synthesis, which can be crucial for both bacterial and cancer cell proliferation.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

Study 1: Antimicrobial Efficacy

A study published in the Chemical and Pharmaceutical Bulletin evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The results indicated that this compound showed promising activity against gram-positive and gram-negative bacteria .

Study 2: Antitumor Potential

In another investigation focusing on antitumor agents, this compound was assessed for its ability to inhibit cancer cell growth. The findings suggested that while it was less effective than other compounds tested, it still exhibited noteworthy antitumor activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineID50 (M)Reference
AntimicrobialE. coli1×1071\times 10^{-7}
AntimicrobialS. faecium9×1089\times 10^{-8}
AntitumorL-1210 leukemia cells1×1051\times 10^{-5}

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